

# Application Notes and Protocols: Bismuth Subcarbonate Nanoparticles in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bismuth subcarbonate** ((BiO)<sub>2</sub>CO<sub>3</sub>), a well-established compound with a history of safe use in gastrointestinal therapies, is gaining significant attention in the field of nanomedicine.[1] When formulated as nanoparticles, **bismuth subcarbonate** exhibits unique physicochemical properties that make it a promising candidate for a range of biomedical applications. Its high atomic number (Z=83) and X-ray attenuation coefficient make it an excellent contrast agent for computed tomography (CT) imaging.[2][3] Furthermore, its inherent antibacterial properties and potential as a drug delivery vehicle and radiosensitizer are being actively explored for cancer therapy and infectious disease management.[4][5]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of **bismuth subcarbonate** nanoparticles in various biomedical domains. Detailed experimental protocols are provided to guide researchers in their practical implementation.

# **Key Properties and Advantages**

**Bismuth subcarbonate** nanoparticles offer several advantages for biomedical applications:



- Biocompatibility and Low Toxicity: Bismuth compounds have a long history of safe clinical
  use, and bismuth subcarbonate nanoparticles have demonstrated good biocompatibility in
  preclinical studies.[1]
- High X-ray Attenuation: Their high atomic number results in excellent contrast in CT imaging, enabling clear visualization of tissues and organs.[2][3]
- Antibacterial Activity: Bismuth subcarbonate nanoparticles have shown inhibitory effects against various bacteria, including Helicobacter pylori.[4][5]
- Drug Delivery Potential: Their surface can be functionalized for loading and targeted delivery of therapeutic agents.
- Radiosensitization: Bismuth-based nanoparticles can enhance the efficacy of radiotherapy by increasing the localized radiation dose.

# Applications and Experimental Protocols Synthesis of Bismuth Subcarbonate Nanoparticles

a. Hydrothermal Synthesis of Bismuth Subcarbonate Nanotubes

This protocol describes the synthesis of **bismuth subcarbonate** nanotubes from bismuth citrate.

### Materials:

- Bismuth citrate
- Urea
- · Ethylene glycol
- Ethanol
- Deionized water

### Methodological & Application



- In a typical synthesis, dissolve bismuth citrate and urea in ethylene glycol.
- Transfer the solution to a Teflon-lined stainless steel autoclave.
- Heat the autoclave to a specific temperature (e.g., 160°C) and maintain for a set duration (e.g., 12 hours).
- Allow the autoclave to cool down to room temperature naturally.
- Collect the resulting white precipitate by centrifugation.
- Wash the precipitate with deionized water and ethanol several times to remove any unreacted precursors.
- Dry the final product in an oven at a low temperature (e.g., 60°C).
- b. Microemulsion-Assisted Hydrothermal Synthesis

This method allows for the synthesis of uniform, mono-dispersed nanoparticles.

### Materials:

- · Bismuth citrate
- Urea
- Cetyltrimethylammonium bromide (CTAB) as a surfactant
- n-Pentanol as a cosurfactant
- n-Hexane as the oil phase
- Deionized water

### Procedure:

• Prepare a water-in-oil (w/o) microemulsion by mixing CTAB, n-pentanol, n-hexane, and an aqueous solution of bismuth citrate and urea.



- Transfer the microemulsion to a Teflon-lined stainless steel autoclave.
- Heat the autoclave to a specific temperature (e.g., 120°C) for a defined period (e.g., 24 hours).
- After cooling, break the microemulsion by adding an appropriate solvent (e.g., ethanol).
- Collect the nanoparticles by centrifugation.
- Wash the nanoparticles thoroughly with ethanol and deionized water.
- Dry the product under vacuum.

# **Drug Delivery**

**Bismuth subcarbonate** nanoparticles are being investigated as carriers for anticancer drugs like doxorubicin. Their hollow structures can encapsulate drug molecules, and their pH-sensitive nature can facilitate drug release in the acidic tumor microenvironment. While specific quantitative data on the drug loading efficiency and capacity of doxorubicin on **bismuth subcarbonate** nanoparticles is not extensively reported in the currently available literature, the general protocols for drug loading and release studies are outlined below.

a. Doxorubicin Loading Protocol (General)

### Materials:

- Bismuth subcarbonate nanoparticles
- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS)
- Triethylamine (for neutralization of DOX-HCl if necessary)
- Dialysis membrane (with appropriate molecular weight cut-off)

### Procedure:

• Disperse a known amount of **bismuth subcarbonate** nanoparticles in a PBS solution.



- Prepare a doxorubicin solution of a known concentration in PBS.
- Mix the nanoparticle suspension with the doxorubicin solution.
- Stir the mixture at room temperature for a specified period (e.g., 24 hours) in the dark to allow for drug loading.
- Separate the doxorubicin-loaded nanoparticles from the solution by centrifugation.
- Wash the nanoparticles with PBS to remove any unloaded doxorubicin.
- The amount of loaded doxorubicin can be determined by measuring the concentration of free doxorubicin in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy. The loading efficiency and loading capacity can be calculated using the following formulas:
  - Loading Efficiency (%) = (Total amount of DOX Amount of free DOX in supernatant) /
     Total amount of DOX × 100
  - Loading Capacity (%) = (Total amount of DOX Amount of free DOX in supernatant) /
     Weight of nanoparticles × 100

### b. In Vitro Drug Release Protocol

### Materials:

- Doxorubicin-loaded bismuth subcarbonate nanoparticles
- PBS solutions at different pH values (e.g., pH 7.4 and pH 5.5)
- · Dialysis tubing

- Disperse a known amount of doxorubicin-loaded nanoparticles in a specific volume of PBS (pH 7.4).
- Transfer the suspension into a dialysis bag.



- Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or pH 5.5) at 37°C with gentle stirring.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
- Quantify the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.
- Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Quantitative Data for Doxorubicin Loading on Nanoparticles (Reference)

As specific data for **bismuth subcarbonate** is limited, the following table provides reference values for doxorubicin loading on other types of nanoparticles to offer a comparative perspective.

| Nanoparticle Type               | Drug Loading<br>Capacity (wt%) | Drug Loading<br>Efficiency (%) | Reference |
|---------------------------------|--------------------------------|--------------------------------|-----------|
| PLGA Nanoparticles              | ~1-5%                          | 39-48%                         | [7]       |
| Iron Oxide<br>Nanoparticles     | 12.3%                          | 37-55%                         | [2]       |
| Calcium Carbonate Nanoparticles | -                              | ~90%                           | [8]       |

# In Vitro Cytotoxicity Assessment

The following protocol outlines the MTT assay to evaluate the cytotoxicity of **bismuth subcarbonate** nanoparticles on a cancer cell line.

### Materials:

Bismuth subcarbonate nanoparticles



- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO) or solubilization buffer
- 96-well plates

- Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare a series of dilutions of the bismuth subcarbonate nanoparticle suspension in the cell culture medium. Remove the existing medium from the wells and add the nanoparticle suspensions at different concentrations. Include untreated cells as a negative control.
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Assay:
  - After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
  - Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



 Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Quantitative Cytotoxicity Data for Bismuth-based Nanoparticles

| Nanoparticle Type     | Cell Line | IC₅₀ (μg/mL)                                        | Incubation Time (h) |
|-----------------------|-----------|-----------------------------------------------------|---------------------|
| Bismuth Nanoparticles | HeLa      | Not specified, but dose-dependent toxicity observed | 24, 48, 72, 96      |
| Bismuth Nanoparticles | MG-63     | Less susceptible than<br>HeLa cells                 | 24, 48, 72, 96      |

# **Antibacterial Activity Assessment**

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **bismuth subcarbonate** nanoparticles against a bacterial strain.

### Materials:

- Bismuth subcarbonate nanoparticles
- Bacterial strain (e.g., H. pylori, E. coli, S. aureus)
- Bacterial growth medium (e.g., Mueller-Hinton broth)
- 96-well microtiter plates
- Spectrophotometer

- Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5
   McFarland standard.
- Serial Dilution: Prepare a series of twofold dilutions of the **bismuth subcarbonate** nanoparticle suspension in the bacterial growth medium in a 96-well plate.



- Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without nanoparticles) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the nanoparticles that completely
  inhibits the visible growth of the bacteria. This can be determined visually or by measuring
  the optical density at 600 nm.

Quantitative Antibacterial Activity Data for **Bismuth Subcarbonate** Nanoparticles

| Nanoparticle Form              | Bacterial Strain    | MIC (µg/mL)             |
|--------------------------------|---------------------|-------------------------|
| Bismuth Subcarbonate Nanotubes | Helicobacter pylori | 10 (for 50% inhibition) |

# Visualizations Signaling Pathways and Workflows



Click to download full resolution via product page

Caption: General experimental workflow for the synthesis, drug loading, and biomedical application of **bismuth subcarbonate** nanoparticles.





Click to download full resolution via product page

Caption: Proposed mechanism of pH-responsive doxorubicin release from **bismuth subcarbonate** nanoparticles in a tumor environment.



Click to download full resolution via product page

Caption: Simplified signaling pathway of radiosensitization induced by **bismuth subcarbonate** nanoparticles.



# **Conclusion and Future Perspectives**

**Bismuth subcarbonate** nanoparticles represent a versatile platform with significant potential in various biomedical applications, including advanced diagnostics, targeted drug delivery, and novel antimicrobial strategies. Their favorable safety profile, coupled with their unique physicochemical properties, makes them an attractive alternative to other metallic nanoparticles.

Future research should focus on optimizing synthesis methods to achieve precise control over particle size and morphology, which are critical for in vivo performance. Furthermore, comprehensive studies on the drug loading and release kinetics for various therapeutic agents are needed to fully realize their potential as drug delivery systems. Long-term in vivo toxicity and biodistribution studies will also be crucial for their successful clinical translation. The continued exploration of these promising nanomaterials is expected to open new avenues for the diagnosis and treatment of a wide range of diseases.## Application Notes and Protocols: **Bismuth Subcarbonate** Nanoparticles in Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bismuth subcarbonate** ((BiO)<sub>2</sub>CO<sub>3</sub>), a well-established compound with a history of safe use in gastrointestinal therapies, is gaining significant attention in the field of nanomedicine.[1] When formulated as nanoparticles, **bismuth subcarbonate** exhibits unique physicochemical properties that make it a promising candidate for a range of biomedical applications. Its high atomic number (Z=83) and X-ray attenuation coefficient make it an excellent contrast agent for computed tomography (CT) imaging.[2][3] Furthermore, its inherent antibacterial properties and potential as a drug delivery vehicle and radiosensitizer are being actively explored for cancer therapy and infectious disease management.[4][5]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of **bismuth subcarbonate** nanoparticles in various biomedical domains. Detailed experimental protocols are provided to guide researchers in their practical implementation.

# **Key Properties and Advantages**



Bismuth subcarbonate nanoparticles offer several advantages for biomedical applications:

- Biocompatibility and Low Toxicity: Bismuth compounds have a long history of safe clinical
  use, and bismuth subcarbonate nanoparticles have demonstrated good biocompatibility in
  preclinical studies.[1]
- High X-ray Attenuation: Their high atomic number results in excellent contrast in CT imaging, enabling clear visualization of tissues and organs.[2][3]
- Antibacterial Activity: Bismuth subcarbonate nanoparticles have shown inhibitory effects against various bacteria, including Helicobacter pylori.[4][5]
- Drug Delivery Potential: Their surface can be functionalized for loading and targeted delivery of therapeutic agents.
- Radiosensitization: Bismuth-based nanoparticles can enhance the efficacy of radiotherapy by increasing the localized radiation dose.

# **Applications and Experimental Protocols Synthesis of Bismuth Subcarbonate Nanoparticles**

a. Hydrothermal Synthesis of Bismuth Subcarbonate Nanotubes

This protocol describes the synthesis of **bismuth subcarbonate** nanotubes from bismuth citrate.

### Materials:

- Bismuth citrate
- Urea
- Ethylene glycol
- Ethanol
- Deionized water



### Procedure:

- In a typical synthesis, dissolve bismuth citrate and urea in ethylene glycol.
- Transfer the solution to a Teflon-lined stainless steel autoclave.
- Heat the autoclave to a specific temperature (e.g., 160°C) and maintain for a set duration (e.g., 12 hours).
- Allow the autoclave to cool down to room temperature naturally.
- Collect the resulting white precipitate by centrifugation.
- Wash the precipitate with deionized water and ethanol several times to remove any unreacted precursors.
- Dry the final product in an oven at a low temperature (e.g., 60°C).
- b. Microemulsion-Assisted Hydrothermal Synthesis

This method allows for the synthesis of uniform, mono-dispersed nanoparticles.

### Materials:

- · Bismuth citrate
- Urea
- Cetyltrimethylammonium bromide (CTAB) as a surfactant
- · n-Pentanol as a cosurfactant
- n-Hexane as the oil phase
- Deionized water



- Prepare a water-in-oil (w/o) microemulsion by mixing CTAB, n-pentanol, n-hexane, and an aqueous solution of bismuth citrate and urea.
- Transfer the microemulsion to a Teflon-lined stainless steel autoclave.
- Heat the autoclave to a specific temperature (e.g., 120°C) for a defined period (e.g., 24 hours).
- After cooling, break the microemulsion by adding an appropriate solvent (e.g., ethanol).
- Collect the nanoparticles by centrifugation.
- Wash the nanoparticles thoroughly with ethanol and deionized water.
- Dry the product under vacuum.

### **Drug Delivery**

**Bismuth subcarbonate** nanoparticles are being investigated as carriers for anticancer drugs like doxorubicin. Their hollow structures can encapsulate drug molecules, and their pH-sensitive nature can facilitate drug release in the acidic tumor microenvironment. While specific quantitative data on the drug loading efficiency and capacity of doxorubicin on **bismuth subcarbonate** nanoparticles is not extensively reported in the currently available literature, the general protocols for drug loading and release studies are outlined below.

a. Doxorubicin Loading Protocol (General)

### Materials:

- Bismuth subcarbonate nanoparticles
- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS)
- Triethylamine (for neutralization of DOX·HCl if necessary)
- Dialysis membrane (with appropriate molecular weight cut-off)



### Procedure:

- Disperse a known amount of **bismuth subcarbonate** nanoparticles in a PBS solution.
- Prepare a doxorubicin solution of a known concentration in PBS.
- Mix the nanoparticle suspension with the doxorubicin solution.
- Stir the mixture at room temperature for a specified period (e.g., 24 hours) in the dark to allow for drug loading.
- Separate the doxorubicin-loaded nanoparticles from the solution by centrifugation.
- Wash the nanoparticles with PBS to remove any unloaded doxorubicin.
- The amount of loaded doxorubicin can be determined by measuring the concentration of free doxorubicin in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy. The loading efficiency and loading capacity can be calculated using the following formulas:
  - Loading Efficiency (%) = (Total amount of DOX Amount of free DOX in supernatant) /
     Total amount of DOX × 100
  - Loading Capacity (%) = (Total amount of DOX Amount of free DOX in supernatant) /
     Weight of nanoparticles × 100

### b. In Vitro Drug Release Protocol

### Materials:

- Doxorubicin-loaded bismuth subcarbonate nanoparticles
- PBS solutions at different pH values (e.g., pH 7.4 and pH 5.5)
- Dialysis tubing



- Disperse a known amount of doxorubicin-loaded nanoparticles in a specific volume of PBS (pH 7.4).
- · Transfer the suspension into a dialysis bag.
- Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or pH 5.5) at 37°C with gentle stirring.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
- Quantify the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.
- Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Quantitative Data for Doxorubicin Loading on Nanoparticles (Reference)

As specific data for **bismuth subcarbonate** is limited, the following table provides reference values for doxorubicin loading on other types of nanoparticles to offer a comparative perspective.

| Nanoparticle Type               | Drug Loading<br>Capacity (wt%) | Drug Loading<br>Efficiency (%) | Reference |
|---------------------------------|--------------------------------|--------------------------------|-----------|
| PLGA Nanoparticles              | ~1-5%                          | 39-48%                         | [7]       |
| Iron Oxide<br>Nanoparticles     | 12.3%                          | 37-55%                         | [2]       |
| Calcium Carbonate Nanoparticles | -                              | ~90%                           | [8]       |

## **In Vitro Cytotoxicity Assessment**

The following protocol outlines the MTT assay to evaluate the cytotoxicity of **bismuth subcarbonate** nanoparticles on a cancer cell line.



### Materials:

- Bismuth subcarbonate nanoparticles
- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO) or solubilization buffer
- · 96-well plates

- Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare a series of dilutions of the bismuth subcarbonate nanoparticle suspension in the cell culture medium. Remove the existing medium from the wells and add the nanoparticle suspensions at different concentrations. Include untreated cells as a negative control.
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- MTT Assay:
  - After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
  - Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.



- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Quantitative Cytotoxicity Data for Bismuth-based Nanoparticles

| Nanoparticle Type     | Cell Line | IC₅₀ (μg/mL)                                        | Incubation Time (h) |
|-----------------------|-----------|-----------------------------------------------------|---------------------|
| Bismuth Nanoparticles | HeLa      | Not specified, but dose-dependent toxicity observed | 24, 48, 72, 96      |
| Bismuth Nanoparticles | MG-63     | Less susceptible than<br>HeLa cells                 | 24, 48, 72, 96      |

# **Antibacterial Activity Assessment**

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **bismuth subcarbonate** nanoparticles against a bacterial strain.

### Materials:

- Bismuth subcarbonate nanoparticles
- Bacterial strain (e.g., H. pylori, E. coli, S. aureus)
- Bacterial growth medium (e.g., Mueller-Hinton broth)
- 96-well microtiter plates
- Spectrophotometer

### Procedure:

 Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.



- Serial Dilution: Prepare a series of twofold dilutions of the **bismuth subcarbonate** nanoparticle suspension in the bacterial growth medium in a 96-well plate.
- Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without nanoparticles) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the nanoparticles that completely
  inhibits the visible growth of the bacteria. This can be determined visually or by measuring
  the optical density at 600 nm.

Quantitative Antibacterial Activity Data for **Bismuth Subcarbonate** Nanoparticles

| Nanoparticle Form              | Bacterial Strain    | MIC (μg/mL)             |
|--------------------------------|---------------------|-------------------------|
| Bismuth Subcarbonate Nanotubes | Helicobacter pylori | 10 (for 50% inhibition) |

# Visualizations Signaling Pathways and Workflows



Click to download full resolution via product page

Caption: General experimental workflow for the synthesis, drug loading, and biomedical application of **bismuth subcarbonate** nanoparticles.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. researchgate.net [researchgate.net]







- 2. mdpi.com [mdpi.com]
- 3. Radiotherapy-chemodynamic cancer therapy using bismuth-based nanoparticles: a synergistic approach for enhanced cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of bismuth subcarbonate nanotube arrays from bismuth citrate PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and In Vitro Cytotoxicity Evaluation of Doxorubicin-Loaded Magnetite Nanoparticles on Triple-Negative Breast Cancer Cell Lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of bismuth-based nanoparticles and their applications in radiosensitising and dose enhancement for cancer radiation therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of doxorubicin-loaded poly(lactide-co-glycolide) nanoparticles as a sustained-release anticancer drug delivery system PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Bismuth Subcarbonate Nanoparticles in Biomedical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048179#bismuth-subcarbonate-nanoparticles-in-biomedical-applications]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com